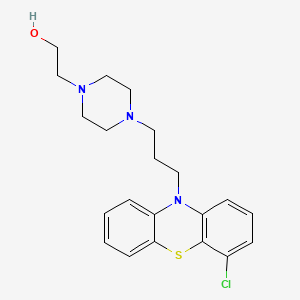![molecular formula C25H37N3O5 B566267 N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol CAS No. 1797132-25-2](/img/structure/B566267.png)
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is a complex organic compound with the molecular formula C25H37N3O5 and a molecular weight of 459.587 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by the coupling of the quinoline derivative with the protected amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or quinoline positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the carbonyl groups can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The quinoline moiety is known for its ability to interact with various biological targets, making this compound valuable for biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl N-ethylcarbamate: Lacks the quinoline moiety, resulting in different chemical properties and applications.
Quinoline derivatives: Similar in structure but may lack the carbamate functionality, affecting their reactivity and biological activity.
Uniqueness
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is unique due to the combination of tert-butyl, carbamate, and quinoline functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
tert-butyl N-ethyl-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[(4-oxo-1H-quinolin-3-yl)methyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5/c1-8-27(22(30)32-24(2,3)4)14-11-15-28(23(31)33-25(5,6)7)17-18-16-26-20-13-10-9-12-19(20)21(18)29/h9-10,12-13,16H,8,11,14-15,17H2,1-7H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDLZHCVFXZQCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN(CC1=CNC2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/new.no-structure.jpg)



![1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone](/img/structure/B566195.png)




![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

